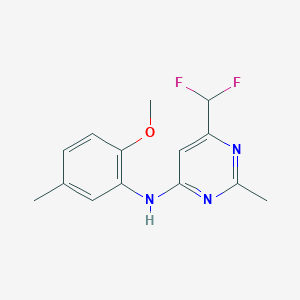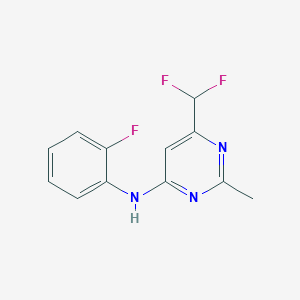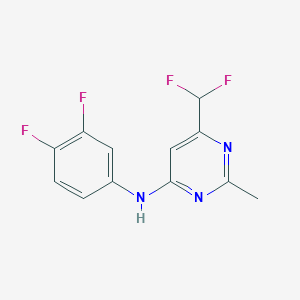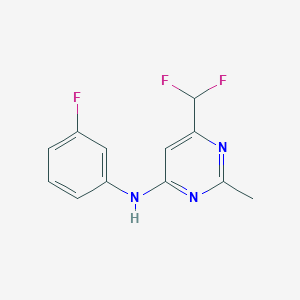
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine, or 6-(DFMPA), is a novel fluorinated pyrimidine amine compound developed as a potential therapeutic agent for a variety of diseases. It is a synthetic drug that has shown promise in preclinical and clinical studies due to its unique properties and mechanism of action. 6-(DFMPA) has been studied for its potential applications in cancer, metabolic diseases, and neurological diseases.
科学的研究の応用
6-(DFMPA) has been studied in a variety of scientific research applications. It has been studied for its potential use in cancer, metabolic diseases, and neurological diseases. In cancer, 6-(DFMPA) has been studied for its potential as an anti-tumor agent. In metabolic diseases, 6-(DFMPA) has been studied for its potential to modulate glucose metabolism. In neurological diseases, 6-(DFMPA) has been studied for its potential to modulate the activity of neurotransmitters.
作用機序
The mechanism of action of 6-(DFMPA) is not yet fully understood. However, it is believed to act on a variety of targets in the body. One of the main targets is believed to be the G-protein coupled receptor (GPCR) family, which are involved in the regulation of many physiological processes. 6-(DFMPA) has also been shown to modulate the activity of enzymes involved in glucose metabolism, and to modulate the activity of neurotransmitters involved in neurological diseases.
Biochemical and Physiological Effects
6-(DFMPA) has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, modulate glucose metabolism, and modulate the activity of neurotransmitters. In clinical studies, it has been shown to have anti-tumor effects, to improve glucose control in diabetes, and to improve symptoms of neurological diseases.
実験室実験の利点と制限
6-(DFMPA) has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize and purify. It also has a low toxicity profile, making it safe to use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, it is expensive, and its effects on humans have not yet been fully explored.
将来の方向性
The potential future directions for 6-(DFMPA) are numerous. Further research is needed to better understand its mechanism of action and its effects on humans. Additionally, further research is needed to explore its potential use in the treatment of cancer, metabolic diseases, and neurological diseases. Other potential future directions include exploring its potential as a drug delivery system, and as a tool for drug discovery. Finally, further research is needed to optimize its synthesis and purification methods, and to develop more cost-effective ways to produce it.
合成法
The synthesis of 6-(DFMPA) involves a multi-step process that begins with a commercially available starting material, 2-methylpyrimidine. The pyrimidine ring is then modified to form a 6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine. This process includes the introduction of a methyl group, the introduction of two fluorine atoms, and the introduction of a phenyl group. The resulting compound is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
特性
IUPAC Name |
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGYKQNULGCQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-fluorophenyl)-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine](/img/structure/B6457354.png)
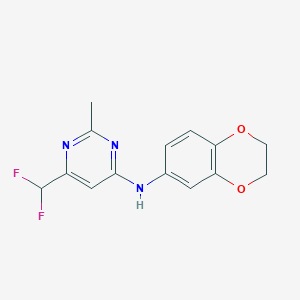
![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B6457373.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)
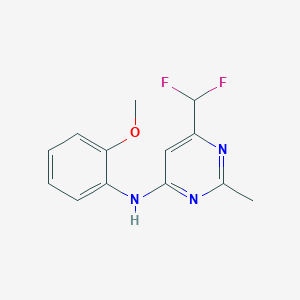
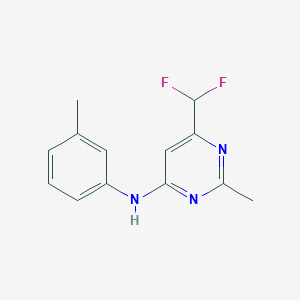
![2-cyclopropyl-4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457411.png)
